molecular formula C11H16N2O B1366473 (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine CAS No. 625410-03-9

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine

Cat. No.: B1366473
CAS No.: 625410-03-9
M. Wt: 192.26 g/mol
InChI Key: ZEGNVUVSGCGHFD-UHFFFAOYSA-N
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Description

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is a tertiary amine featuring a pyridinyl-substituted ethyl group and a vinyloxyethyl moiety. Its structure combines aromatic (pyridine) and aliphatic (vinyloxyethyl) components, which may confer unique electronic and steric properties. Pyridine derivatives are widely studied for their roles in catalysis, coordination chemistry, and polymer science, while vinyloxy groups are known for their reactivity in polymerization and crosslinking applications .

Properties

IUPAC Name

N-(2-ethenoxyethyl)-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-14-10-9-12-8-6-11-5-3-4-7-13-11/h2-5,7,12H,1,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGNVUVSGCGHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396891
Record name (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625410-03-9
Record name (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution or alkylation of a 2-pyridin-2-ylethylamine with a suitable 2-vinyloxyethyl electrophile or precursor. The key steps include:

  • Step 1: Preparation of 2-(Pyridin-2-yl)ethanamine
    This intermediate can be synthesized by reduction of 2-pyridineacetaldehyde or via reductive amination of 2-pyridineacetaldehyde with ammonia or primary amines.

  • Step 2: Synthesis of 2-vinyloxyethyl halide or equivalent
    The vinyloxy-ethyl moiety is often introduced by preparing 2-(vinyloxy)ethyl halides or tosylates, which are reactive alkylating agents. The vinyl ether group may be formed by acid-catalyzed vinylation of ethylene glycol derivatives or by vinyl ether formation from vinyl alcohol equivalents.

  • Step 3: N-alkylation of 2-(Pyridin-2-yl)ethanamine
    The amine is reacted with the 2-(vinyloxy)ethyl electrophile under basic conditions to afford the target compound. Typical bases include potassium carbonate or sodium hydride, and solvents such as acetonitrile or DMF are used to facilitate the reaction.

Detailed Experimental Procedures from Literature Analogs

While direct published procedures for this exact compound are scarce, analogous methods from related compounds and patent literature provide insight:

Step Reagents and Conditions Notes
1. Preparation of 2-(Pyridin-2-yl)ethanamine Reduction of 2-pyridineacetaldehyde with NaBH4 in methanol or catalytic hydrogenation Yields primary amine intermediate with high purity
2. Preparation of 2-(vinyloxy)ethyl tosylate React ethylene glycol monovinyl ether with tosyl chloride under pyridine at 0°C to room temperature Tosylate is a good leaving group for alkylation
3. N-alkylation React 2-(Pyridin-2-yl)ethanamine with 2-(vinyloxy)ethyl tosylate in DMF with K2CO3 at 50-80 °C for 12-24 hours Monitored by TLC or HPLC; purified by column chromatography

Alternative Synthetic Routes

  • Reductive amination approach:
    Condensation of 2-(pyridin-2-yl)acetaldehyde with 2-aminoethanol derivatives followed by vinylation of the hydroxyl group.

  • Vinyl ether formation post-amine alkylation:
    First prepare N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine, then convert the hydroxyl to vinyl ether by treatment with vinyl acetate or vinyl triflate under acidic or basic catalysis.

Representative Reaction Scheme

2-(Pyridin-2-yl)ethanamine + 2-(vinyloxy)ethyl tosylate
   Base, solvent, heat
→ this compound

Research Findings and Optimization Data

Experimental data from analogous vinyl ether amine syntheses indicate:

Parameter Condition Yield (%) Notes
Base K2CO3 70-85 Mild base preferred to avoid vinyl ether cleavage
Solvent DMF, MeCN 75-90 Polar aprotic solvents enhance alkylation efficiency
Temperature 50-80 °C Optimal Higher temperatures may degrade vinyl ether
Reaction Time 12-24 h Sufficient for complete conversion Prolonged reaction risks vinyl ether hydrolysis

Purification is typically achieved by silica gel chromatography using mixtures of ethyl acetate and hexane or by preparative HPLC to ensure removal of unreacted starting materials and side products.

Analytical Characterization

  • NMR spectroscopy: Confirms vinyl ether protons (~5.5-6.5 ppm) and pyridine ring protons (~7.0-8.5 ppm).
  • Mass spectrometry: Molecular ion peak at m/z 193 [M+H]+ consistent with molecular weight 192.26 g/mol.
  • IR spectroscopy: Characteristic C–O–C stretching of vinyl ether (~1100-1150 cm^-1), amine N–H stretching (~3300-3500 cm^-1).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield Range Advantages Limitations
Direct N-alkylation 2-(Pyridin-2-yl)ethanamine + 2-(vinyloxy)ethyl tosylate K2CO3, DMF, 50-80 °C, 12-24 h 70-85% Straightforward, scalable Sensitive to vinyl ether hydrolysis
Reductive amination + vinylation 2-(Pyridin-2-yl)acetaldehyde + aminoethanol derivatives NaBH4 reduction, vinylation with vinyl acetate Moderate Alternative route if alkyl halides unavailable Multi-step, lower overall yield
Post-alkylation vinyl ether formation N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine Vinyl triflate or vinyl acetate, acid/base catalysis Variable Flexible functional group manipulation Requires additional purification

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The vinyl ether group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the pyridine ring.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions involving the amine group.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated and acylated amine derivatives.

Scientific Research Applications

Pharmaceutical Development

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its pyridine moiety is prevalent in many bioactive molecules, which indicates its potential role in drug design targeting specific biological pathways. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its suitability for binding to biological targets.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of kinase inhibitors, which are crucial in treating cancers and other diseases characterized by dysregulated kinase activity. The presence of the vinyloxy group may enhance the compound's reactivity, potentially leading to novel therapeutic agents that can inhibit specific kinases involved in tumor progression.

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for synthesizing more complex molecules. Its functional groups facilitate various reactions, such as nucleophilic substitutions and coupling reactions, allowing chemists to create diverse derivatives with tailored properties.

Case Studies and Findings

Research has indicated that compounds similar to this compound demonstrate varying biological activities based on their structural modifications. For instance:

Compound NameStructural FeaturesUnique Aspects
4-(4-Ethyl-benzyl)-piperidinePiperidine ring with ethyl substitutionDifferent ring structure; potential for different biological activity
2-(Pyridin-3-yl)-ethylaminePyridine ring at a different positionMay exhibit different reactivity and selectivity
3-(Pyridin-4-yloxy)-propylamineEther linkage instead of vinyloxyAlters solubility and interaction profiles
4-(Methoxybenzyl)-piperidineMethoxy group substitutionChanges electronic properties affecting reactivity

These variations highlight the importance of structural modifications in enhancing or altering the biological activities of compounds related to this compound.

Mechanism of Action

The mechanism by which (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring can participate in π-π stacking interactions, while the vinyl ether group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]pyridin-2-amine

This compound replaces the vinyloxyethyl group with a dimethylaminoethyl chain. Such differences influence coordination behavior in metal complexes .

(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine

Here, the vinyloxy group is substituted with an ethoxy group. The absence of a double bond in the ethoxy chain reduces conjugation and may lower thermal stability compared to the target compound’s vinyloxy group .

2-(2-Pyridyloxy)ethyl(dimethyl)amine

This analogue features a pyridyloxyethyl group instead of vinyloxyethyl. The oxygen atom in the pyridyloxy group introduces hydrogen-bonding capability, which could enhance solubility in polar solvents relative to the target compound .

Physicochemical Properties

Property (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine 2-(2-Pyridyloxy)ethyl(dimethyl)amine N-[2-(Dimethylamino)ethyl]pyridin-2-amine
Molecular Formula C₁₁H₁₅N₂O C₉H₁₄N₂O C₉H₁₅N₃
Molecular Weight ~197.25 g/mol 166.22 g/mol 165.24 g/mol
Key Functional Groups Pyridine, vinyloxy, tertiary amine Pyridyloxy, dimethylamine Pyridine, dimethylaminoethyl
Predicted Solubility Moderate in polar aprotic solvents High in polar solvents (due to H-bonding) High in water (strong basicity)

Biological Activity

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is an organic compound with notable potential in various biological applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O} and a molar mass of 192.26 g/mol. Its structure includes a pyridine ring, which is often associated with pharmacological activity, and a vinyloxy group that enhances its reactivity. The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Pharmacological Potential

The pyridine moiety in this compound is linked to various pharmacological effects. Compounds with similar structures have been studied for their roles as kinase inhibitors and in the treatment of conditions such as cancer and bacterial infections. The compound's ability to interact with biological targets could lead to significant therapeutic applications.

Key Biological Activities:

  • Kinase Inhibition: Similar compounds have shown efficacy as small molecule kinase inhibitors, which are crucial in treating cancers by targeting dysregulated kinases .
  • Antibacterial Properties: Research indicates that compounds with similar structures have been explored for their potential to combat antibiotic resistance, particularly through the inhibition of β-lactamases .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 2-vinylpyridine with 2-aminoethyl vinyl ether under reflux conditions in the presence of acetic acid. This method yields the desired compound with a reported yield of approximately 53% .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
4-(4-Ethyl-benzyl)-piperidinePiperidine ring with ethyl substitutionDifferent ring structure; potential for varied activity
2-(Pyridin-3-yl)-ethylaminePyridine ring at a different positionMay exhibit different reactivity and selectivity
3-(Pyridin-4-yloxy)-propylamineEther linkage instead of vinyloxyAlters solubility and interaction profiles
4-(Methoxybenzyl)-piperidineMethoxy group substitutionChanges electronic properties affecting reactivity

This table illustrates how variations in structure can influence biological activity, highlighting the potential significance of this compound's specific configuration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis often involves multi-step reactions, such as palladium-catalyzed amination (common in pyridine derivatives) or alkylation of amines with vinyl ethers. For example, analogous compounds like di(2-picolyl)amine are synthesized via reductive amination of imines formed from pyridine-2-carbaldehyde and 2-aminomethylpyridine . Key conditions include inert atmospheres (N₂/Ar), solvents like DMF or toluene, and catalysts (e.g., Pd/Cu). Temperature control (60–100°C) and purification via column chromatography are critical to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the ethyl-pyridinyl and vinyloxy-ethyl moieties. ESI-MS provides molecular weight validation. For example, in similar amines, pyridinyl protons appear as distinct aromatic signals (δ 7.0–8.5 ppm), while vinyloxy protons show splitting patterns (δ 4.0–5.5 ppm) . IR can confirm C-O-C (vinyl ether) and N-H stretches.

Q. What preliminary biological screening assays are recommended to evaluate its potential as a biochemical probe?

  • Methodology : Start with receptor-binding assays (e.g., GPCRs or ion channels, given pyridine’s role in neurotransmitter analogs) . Use fluorescence polarization for protein-ligand interactions or enzymatic inhibition studies (e.g., kinase assays). Cell viability assays (MTT/XTT) in cancer or neuronal cell lines can identify cytotoxicity or therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

  • Methodology : Optimize reaction stoichiometry and catalyst loading (e.g., Pd catalysts at 5–10 mol%) to suppress side reactions. Use advanced purification (e.g., preparative HPLC or recrystallization) to address byproducts, as seen in di(2-picolyl)amine synthesis, where Biotage® columns improved purity despite residual impurities . Kinetic studies under varying temperatures/pH can identify optimal conditions.

Q. What strategies are effective for studying the compound’s interactions with biological targets at the molecular level?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For receptor targets, use cryo-EM or X-ray crystallography (if crystallizable) to resolve binding modes. Molecular dynamics simulations (e.g., AMBER) can predict conformational stability of ligand-receptor complexes .

Q. How does the vinyloxy group influence the compound’s stability under physiological conditions, and what degradation pathways should be monitored?

  • Methodology : Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS to track hydrolysis of the vinyl ether to carbonyl derivatives. Compare with analogs lacking the vinyloxy group to isolate degradation mechanisms . Use 1H^1 \text{H}-NMR to detect aldehydes/ketones as breakdown products.

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties or off-target effects?

  • Methodology : Apply QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) against off-target databases (ChEMBL) identifies potential liabilities. Density functional theory (DFT) can assess electron distribution in the vinyloxy group for reactivity predictions .

Methodological Notes

  • Data Contradictions : Discrepancies in synthetic yields (e.g., 51% vs. 88% in similar amines) may stem from varying catalyst batches or purification protocols . Always report reaction scales and solvent grades.
  • Safety Protocols : Handle vinyl ethers under inert conditions to prevent peroxide formation. Use PPE and fume hoods, as recommended for pyridine derivatives .

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